
4-Methyl-3-(propan-2-yloxy)aniline
説明
“4-Methyl-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is also known as "4-isopropoxy-3-methylaniline" . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-(propan-2-yloxy)aniline” is 1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-Methyl-3-(propan-2-yloxy)aniline” is a liquid at room temperature . It has a molecular weight of 165.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-3-(propan-2-yloxy)aniline, focusing on six unique fields:
Pharmaceuticals and Drug Development
4-Methyl-3-(propan-2-yloxy)aniline is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a precursor in the development of drugs with potential therapeutic benefits. For instance, it can be involved in the creation of compounds that exhibit anti-inflammatory, analgesic, or antimicrobial properties . The presence of both aniline and ether groups in its structure enhances its reactivity, making it a valuable intermediate in medicinal chemistry.
Organic Synthesis
In organic synthesis, 4-Methyl-3-(propan-2-yloxy)aniline serves as a versatile building block. It is used in the synthesis of complex organic molecules through various reactions such as Mannich reactions, which are crucial for forming carbon-carbon bonds . This compound’s ability to participate in enantioselective aminomethylation reactions makes it significant for producing optically pure amino keto ethers, which are important in the synthesis of natural products and pharmaceuticals .
Material Science
This compound is also explored in material science for the development of novel materials with specific properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Additionally, it can be used in the synthesis of dyes and pigments, contributing to the development of materials with unique optical properties.
Catalysis
4-Methyl-3-(propan-2-yloxy)aniline is employed as a ligand in catalytic processes. Its structure allows it to coordinate with metal centers, facilitating various catalytic reactions. This is particularly useful in asymmetric catalysis, where it helps in the production of chiral molecules with high enantiomeric purity. Such applications are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drugs .
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential in pollutant degradation. Its reactivity can be harnessed to break down harmful organic pollutants in water and soil. Research is ongoing to explore its effectiveness in various environmental remediation processes, contributing to cleaner and safer ecosystems.
Biological Studies
4-Methyl-3-(propan-2-yloxy)aniline is used in biological studies to understand its interaction with biological systems. Its derivatives are investigated for their biological activity, including potential cytotoxic effects on cancer cells. Such studies are essential for developing new therapeutic agents and understanding the mechanisms of action of various bioactive compounds .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
将来の方向性
While specific future directions for “4-Methyl-3-(propan-2-yloxy)aniline” were not found, it’s worth noting that aniline derivatives are being studied extensively due to their potential applications in medicinal chemistry . They have been used as building blocks for the synthesis of biologically active molecules such as antibiotics, anti-inflammatory agents, and antifungal agents .
特性
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSEOSALWHADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propan-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



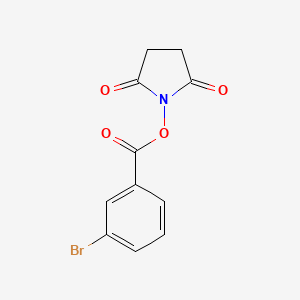
![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)
amine](/img/structure/B3081738.png)

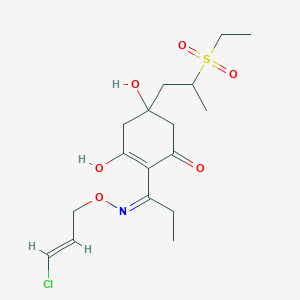
![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)
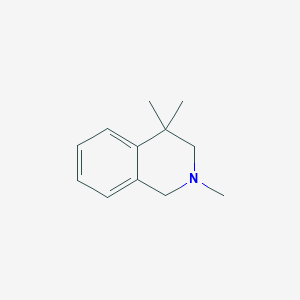

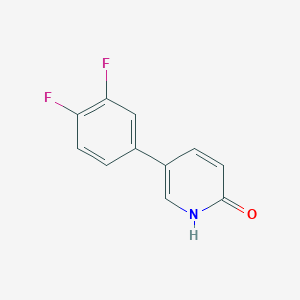
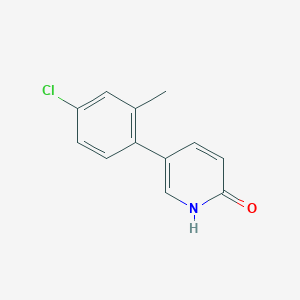
![5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B3081786.png)

![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)
